molecular formula C86H103Cl3N10O34P2 B609769 Oritavancin diphosphate CAS No. 192564-14-0

Oritavancin diphosphate

Cat. No.: B609769
CAS No.: 192564-14-0
M. Wt: 1989.1 g/mol
InChI Key: PWTROOMOPLCZHB-BHYQHFGMSA-N
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Description

Oritavancin diphosphate is a semisynthetic lipoglycopeptide antibiotic used for the treatment of serious Gram-positive bacterial infections. It is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). This compound is marketed under the brand names Orbactiv and Kimyrsa .

Mechanism of Action

Target of Action

Oritavancin diphosphate is a semisynthetic lipoglycopeptide antibiotic that primarily targets peptidoglycan , a key component of the bacterial cell wall . Peptidoglycan plays a crucial role in maintaining the structural integrity and shape of bacteria, making it a primary target for antibiotic therapy .

Mode of Action

This compound interacts with its targets through three separate mechanisms :

Biochemical Pathways

The primary biochemical pathway affected by oritavancin is the synthesis of peptidoglycan , a major component of the bacterial cell wall . By inhibiting transglycosylation and transpeptidation, oritavancin prevents the formation of a stable and functional cell wall, leading to bacterial cell death .

Pharmacokinetics

Oritavancin exhibits unique pharmacokinetics. It is rapidly bactericidal in a concentration-dependent manner, and the area under the concentration-time curve to MIC ratio is the pharmacodynamic parameter that best describes its activity . The plasma terminal half-life of oritavancin is approximately 195.4 hours across all dose levels .

Result of Action

The result of oritavancin’s action is the rapid, concentration-dependent killing of actively growing, stationary phase, and biofilm-producing Gram-positive bacteria . Its multiple mechanisms of action confer activity against both vancomycin-susceptible and -resistant organisms .

Action Environment

The efficacy of oritavancin can be influenced by environmental factors such as the presence of other antibiotics and the specific strain of bacteria. For instance, it has been shown to be effective against C. difficile spores, where vancomycin was not . As antimicrobial susceptibility patterns are geographically distinct, local antibiograms should be consulted to ensure adequate coverage of relevant pathogens .

Biochemical Analysis

Biochemical Properties

Oritavancin diphosphate has multiple mechanisms of action, including inhibition of transglycosylation, inhibition of transpeptidation, and cell membrane interaction/disruption . It interacts with enzymes involved in peptidoglycan synthesis in Gram-positive bacteria, binding to D-alanyl-D-alanine stem termini . This interaction inhibits the transglycosylation step of cell wall biosynthesis, a property common to all glycopeptides and lipoglycopeptides .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It interferes with bacterial cell wall synthesis and integrity, treating susceptible skin and subcutaneous tissue infections with gram-positive bacteria . It also exhibits excellent tissue penetration and distribution throughout various sites, including skin structures, synovial fluid (found in joints), bone tissue, and macrophages .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits transglycosylation by binding to D-alanyl-D-alanine stem termini in Gram-positive bacteria, disrupting peptidoglycan synthesis . It also inhibits transpeptidation and interacts with the cell membrane, causing depolarization, permeabilization, and rapid, concentration-dependent cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown high positive clinical response and microbial eradication rate, with less than 5% of patients hospitalized for worsening or recurrence of the index infection within 28 days of treatment .

Dosage Effects in Animal Models

In a peritonitis model in mice infected with S. pneumoniae, the 50% effective dose (ED 50) of this compound in preventing mortality was lowest when a single dose was given once over 48 hours and highest when the drug was administered every 2 hours for 48 hours .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptidoglycan synthesis in Gram-positive bacteria. It binds to D-alanyl-D-alanine stem termini, inhibiting the transglycosylation step of this pathway .

Transport and Distribution

This compound is characterized by extensive tissue distribution and a long terminal half-life . It binds strongly to plasma proteins (around 85%), resulting in prolonged release into surrounding tissues .

Subcellular Localization

This compound primarily targets the cell wall and membrane of Gram-positive bacteria . Its hydrophobic group allows for interaction and disruption of the cell membrane, resulting in depolarization, permeabilization, and rapid cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oritavancin diphosphate is synthesized through a series of chemical reactions starting from vancomycin. The reaction conditions typically involve reductive alkylation and high-performance liquid chromatography (HPLC) purification .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of bioreactors for fermentation, followed by chemical modification and purification steps. The final product is lyophilized and packaged for intravenous administration .

Chemical Reactions Analysis

Types of Reactions

Oritavancin diphosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

Major Products Formed

The major products formed from these reactions include the final this compound compound and various intermediates that are purified and characterized during the synthesis process .

Scientific Research Applications

Oritavancin diphosphate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C86H97Cl3N10O26.2H3O4P/c1-35(2)22-51(92-7)77(110)98-67-69(105)42-15-20-55(49(88)24-42)120-57-26-44-27-58(73(57)125-84-74(71(107)70(106)59(34-100)122-84)124-62-32-86(6,76(109)37(4)119-62)93-33-38-8-10-39(11-9-38)40-12-17-45(87)18-13-40)121-56-21-16-43(25-50(56)89)72(123-61-31-85(5,91)75(108)36(3)118-61)68-82(115)97-66(83(116)117)48-28-46(101)29-54(103)63(48)47-23-41(14-19-53(47)102)64(79(112)99-68)96-80(113)65(44)95-78(111)52(30-60(90)104)94-81(67)114;2*1-5(2,3)4/h8-21,23-29,35-37,51-52,59,61-62,64-72,74-76,84,92-93,100-103,105-109H,22,30-34,91H2,1-7H3,(H2,90,104)(H,94,114)(H,95,111)(H,96,113)(H,97,115)(H,98,110)(H,99,112)(H,116,117);2*(H3,1,2,3,4)/t36-,37-,51+,52-,59+,61-,62-,64+,65+,66-,67+,68-,69+,70+,71-,72+,74+,75-,76-,84-,85-,86-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTROOMOPLCZHB-BHYQHFGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)OC1CC(C(C(O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O.OP(=O)(O)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O.OP(=O)(O)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C86H103Cl3N10O34P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027688
Record name Oritavancin diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1989.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192564-14-0
Record name Oritavancin diphosphate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192564140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oritavancin diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORITAVANCIN DIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL1P93MKZN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: How does oritavancin diphosphate interact with bacteria and what are the downstream effects?

A1: this compound is a lipoglycopeptide antibiotic that exerts its bactericidal activity by interfering with bacterial cell wall synthesis. [] While its mechanism of action shares similarities with other lipoglycopeptides like telavancin, the specific details of its interactions with bacterial targets and the subsequent downstream effects are not extensively discussed in the provided research excerpts.

Q2: What is the visual compatibility of this compound with other drugs during simulated Y-site administration?

A2: A study investigating the visual compatibility of this compound with 37 commonly co-administered drugs found that 23 drugs were visually compatible with oritavancin at various concentrations over a four-hour period. [] Drugs formulated at basic or neutral pH were more likely to be incompatible. This highlights the importance of considering compatibility when administering this compound in clinical settings.

Q3: What is the indication for this compound use in clinical practice?

A3: this compound is specifically indicated for the treatment of adult patients with acute bacterial skin and skin structure infections (ABSSSI) caused by susceptible Gram-positive microorganisms. [] These microorganisms include Staphylococcus aureus (including methicillin-susceptible and methicillin-resistant strains), Streptococcus pyogenes, Streptococcus agalactiae, and Streptococcus anginosus group (including S. anginosus, S. intermedius, and S. constellatus).

Q4: What is the significance of this compound being designated as a Qualified Infectious Disease Product (QIDP)?

A4: Due to its potential to treat serious and life-threatening infections, this compound has been recognized as a QIDP under the Generating Antibiotic Incentives Now (GAIN) title of the FDA Safety and Innovation Act. [] This designation grants the drug expedited review processes and extended market exclusivity, emphasizing its importance in combating infectious diseases.

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